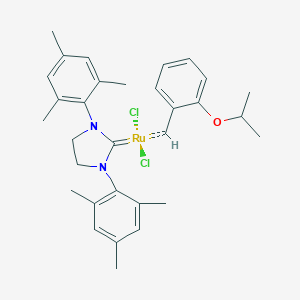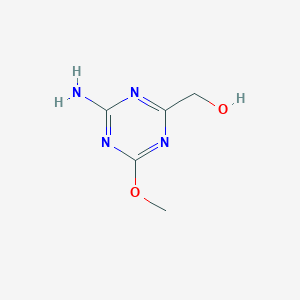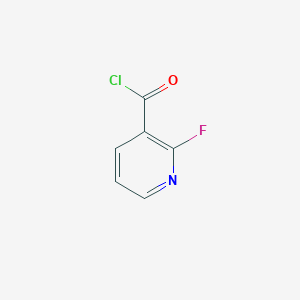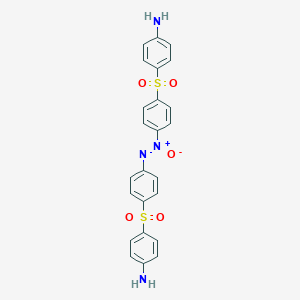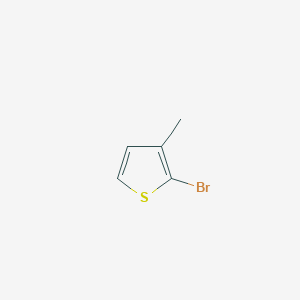
2-Bromo-3-méthylthiophène
Vue d'ensemble
Description
2-Bromo-3-methylthiophene (2-BMT) is an aromatic compound that has been studied for its potential applications in the field of chemistry, biology, and pharmacology. It is also known as 1,3-dibromo-2-methylthiophene and is a structural analog of 2-bromothiophene. 2-BMT has a number of unique properties that make it attractive for scientific research. In particular, it has been found to be an effective inhibitor of several enzymes, including monoamine oxidase, cytochrome P450, and phosphodiesterase. It also has antifungal and antibacterial properties, as well as being an antioxidant. In addition, 2-BMT has been studied for its ability to modulate the activity of certain hormones, such as testosterone and estradiol.
Applications De Recherche Scientifique
Synthèse des dérivés du thiophène
Le 2-Bromo-3-méthylthiophène joue un rôle crucial dans la synthèse des dérivés du thiophène . Les analogues à base de thiophène constituent une classe potentielle de composés biologiquement actifs et sont utilisés par les chimistes médicinaux pour améliorer les composés avancés ayant une variété d'effets biologiques .
Chimie industrielle et science des matériaux
Les dérivés du thiophène, y compris le this compound, sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion .
Semiconducteurs organiques
Les molécules médiées par le this compound jouent un rôle important dans le développement des semiconducteurs organiques .
Transistors à effet de champ organiques (OFET)
Ce composé est également utilisé dans la fabrication de transistors à effet de champ organiques (OFET) .
Diodes électroluminescentes organiques (OLED)
Le this compound est utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) .
Propriétés pharmacologiques
Les molécules avec le système cyclique du thiophène, y compris le this compound, présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses .
Préparation du poly (3,3′′′-diméthyl- (2,2′:5′,2′:5′,2′′′)tétrathiophène)
Le this compound a été utilisé dans la préparation du poly (3,3′′′-diméthyl- (2,2′:5′,2′:5′,2′′′)tétrathiophène) .
Préparation du 2-bromo-3- (bromométhyl)thiophène
Ce composé a également été utilisé dans la préparation du 2-bromo-3- (bromométhyl)thiophène, un composé lacrymogène
Mécanisme D'action
Target of Action
2-Bromo-3-methylthiophene is a pharmaceutical intermediate . It is used to prepare pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists . Therefore, the primary targets of 2-Bromo-3-methylthiophene are these viruses and α7 nicotinic receptors.
Mode of Action
It is known that the compound is used to prepare derivatives that inhibit various viruses . This suggests that the compound or its derivatives may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.
Biochemical Pathways
Given its use in the synthesis of inhibitors for various viruses , it can be inferred that the compound or its derivatives may affect pathways related to viral replication or infection.
Result of Action
Given its use in the synthesis of viral inhibitors , it can be inferred that the compound or its derivatives may lead to the inhibition of viral replication or infection at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
2-Bromo-3-methylthiophene has been used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)) . It was also used in the preparation of 2-bromo-3-(bromomethyl)thiophene, a lachrymatory compound . The compound is used as a pharmaceutical intermediate and is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .
Analyse Biochimique
Biochemical Properties
It is known to be used in the preparation of pyrazolo [3,4-d]pyrimidine derivatives, which act as inhibitors of various viruses, including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus
Cellular Effects
Its derivatives have been shown to inhibit various viruses, suggesting that it may have an impact on cellular processes related to viral infection
Molecular Mechanism
It is used in the synthesis of compounds that inhibit various viruses , suggesting that it may interact with biomolecules in a way that inhibits viral replication
Propriétés
IUPAC Name |
2-bromo-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBWYBULYUKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162194 | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14282-76-9 | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014282769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the efficient synthetic routes for producing 2-bromo-3-methylthiophene?
A1: Several methods have been explored for the synthesis of 2-bromo-3-methylthiophene.
- Direct Bromination: One common approach utilizes N-bromosuccinimide (NBS) as the brominating agent. [] This method demonstrates high regioselectivity, favoring bromination at the 2-position of the 3-methylthiophene ring, leading to a high yield of 2-bromo-3-methylthiophene. [] The reaction conditions, like temperature and time, can be optimized to further enhance the yield. []
- Hydrogen Peroxide and Hydrogen Bromide: Another method employs a mixture of 3-methylthiophene, hydrogen bromide, and hydrogen peroxide. [] This approach offers an alternative route for industrial production due to its simplicity and cost-effectiveness. []
Q2: How does the presence of a methyl group in 3-methylthiophene influence the bromination reaction?
A: The methyl group in 3-methylthiophene plays a crucial role in directing the bromination reaction. Research suggests that the methyl group's electron-donating nature activates the thiophene ring, making it more susceptible to electrophilic attack. [] This effect is particularly pronounced at the 2-position, explaining the observed regioselectivity during bromination with NBS. [] Furthermore, studies have shown that the methyl group impacts the reaction rate. []
Q3: What analytical techniques are employed to characterize 2-bromo-3-methylthiophene?
A: Characterization of 2-bromo-3-methylthiophene commonly involves techniques such as Gas Chromatography (GC) to determine the reaction progress and purity of the synthesized compound. [] Additionally, spectroscopic methods like Infrared Spectroscopy (IR) and Proton Nuclear Magnetic Resonance (1H NMR) are used to confirm the compound's structure and analyze its properties. []
Q4: What are the potential applications of 2-bromo-3-methylthiophene?
A: 2-Bromo-3-methylthiophene serves as a valuable building block in organic synthesis. Its reactivity, particularly at the bromine atom, makes it amenable to various transformations, including Grignard reactions. [] This versatility renders it useful in constructing more complex molecules. For instance, it is used in synthesizing Tiagabine Hydrochloride, a pharmaceutical compound with anticonvulsant properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



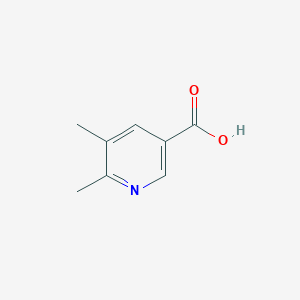
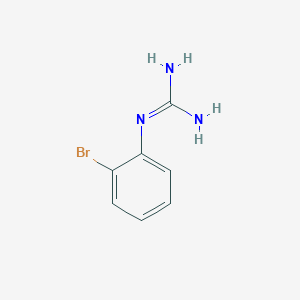
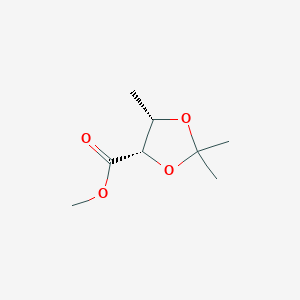
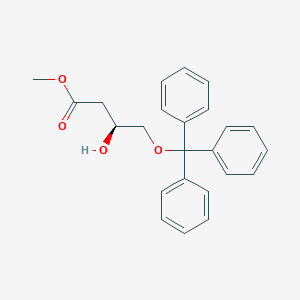
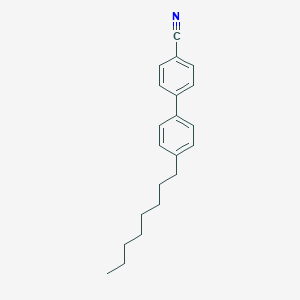
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)

